N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidine ring. The compound’s methoxy substituents and pyrimidine core suggest tunable electronic properties and solubility, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-11-7-10(21-2)4-5-12(11)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCGNVUVJCKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the sulfanylacetamide group through nucleophilic substitution reactions. The final step often involves the formation of the dihydropyrimidinyl moiety under specific conditions such as controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulf
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented as follows:
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the 2,5-dimethoxyphenyl moiety suggests potential interactions with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and neuropharmacology.
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain analogs inhibited the proliferation of murine Sarcoma 180 and L1210 cells, highlighting their potential as anticancer agents .
Antiviral Activity
Pyrimidine derivatives are also noted for their antiviral properties. A study indicated that specific derivatives exhibited significant inhibition of herpes simplex virus type 1 (HSV-1) replication. This suggests that this compound might possess similar antiviral capabilities .
Neuropharmacological Effects
Given the structural similarity to known psychoactive compounds, there is potential for neuropharmacological effects. Preliminary data suggest that compounds with 5-HT_2A receptor agonist activity may influence mood and cognition. The selectivity for serotonin receptors could be a significant factor in determining the compound's therapeutic profile .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methoxy vs. Methyl and Halogen Substituents
- : The compound N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide replaces the dimethoxyphenyl group with a 2,5-dimethylphenyl moiety.
- : The dichlorophenyl analog (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) exhibits electron-withdrawing chloro substituents, which may enhance stability (mp: 230°C) and reactivity in electrophilic environments .
Phenoxy and Nitro Modifications
- : Substitution with a 4-phenoxy-phenyl group (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide) introduces a bulky, lipophilic phenoxy moiety, reducing yield (60%) compared to the dichlorophenyl analog (80%), likely due to steric hindrance during synthesis .
- : The nitro-substituted compound (2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide) incorporates a strong electron-withdrawing nitro group, which could enhance oxidative stability but reduce solubility .
Heterocyclic Core Modifications
Pyrimidine vs. Benzothiazole and Thienopyrimidine
- : Replacement of the pyrimidine ring with a benzothiazole core (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) introduces a sulfur-containing aromatic system. Benzothiazoles are known for antimicrobial and antitumor activity, suggesting divergent biological profiles compared to pyrimidine derivatives .
- : Thienopyrimidine-based analogs (e.g., thieno[2,3-d]pyrimidin-4-yl derivatives) exhibit fused thiophene rings, which may enhance π-stacking interactions in protein binding .
Saturated vs. Unsaturated Ring Systems
- : The hexahydrobenzothieno[2,3-d]pyrimidine ring system introduces partial saturation, likely increasing conformational flexibility and altering pharmacokinetic properties compared to planar pyrimidines .
Reaction Yields and Conditions
- and : Substrates with electron-withdrawing groups (e.g., dichloro in ) achieve higher yields (80%) than bulky substituents (e.g., phenoxy in , %), highlighting steric and electronic effects on nucleophilic substitution efficiency .
- : The synthesis of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide involves ethanol reflux, a common method for thioether linkages. Crystallographic analysis reveals a near-perpendicular dihedral angle (91.9°) between aromatic rings, influencing molecular packing .
Melting Points and Solubility
Structural and Crystallographic Insights
- : Crystallographic data for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide shows a planar acetamide group and significant p-π conjugation in C–S bonds (1.759 Å for Csp²–S vs. 1.795 Å for Csp³–S). These features may enhance stability and influence binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
